molecular formula C18H18Cl3N3 B5516105 4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine

Cat. No.: B5516105
M. Wt: 382.7 g/mol
InChI Key: NKMRGOJPBVDKPP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C18H18Cl3N3 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.056631 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Some novel triazole derivatives, including those with structures related to 4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine, have been synthesized and tested for their antimicrobial activities. These compounds demonstrated good or moderate activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Applications

Research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has highlighted their cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates the potential of piperazine derivatives in cancer treatment strategies (Yarim, Koksal, Durmaz, & Atalay, 2012).

Pharmacological Applications

Piperazine derivatives have been identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds have been researched for therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs, showcasing the versatility of piperazine structures in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).

Synthesis and Characterization

Studies have focused on the synthesis and characterization of novel piperazine derivatives, aiming to improve synthetic methodologies and understand the structural basis of their biological activities. For instance, research on the synthesis of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride, has led to an economical and practical method with potential for industrialization (Wu Qiuye, 2005).

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3/c19-16-4-1-14(2-5-16)13-23-7-9-24(10-8-23)22-12-15-3-6-17(20)11-18(15)21/h1-6,11-12H,7-10,13H2/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRGOJPBVDKPP-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.